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Introduction

Veverimer (also known as TRC101) is a novel, non-absorbed, orally administered polymer
developed for the treatment of metabolic acidosis, a common complication of chronic kidney
disease (CKD). Metabolic acidosis in CKD is associated with an increased risk of disease
progression, muscle wasting, and bone demineralization. Veverimer was designed to address
this unmet medical need by binding and removing hydrochloric acid (HCI) from the
gastrointestinal (Gl) tract, thereby increasing serum bicarbonate levels without introducing
absorbable cations like sodium. This technical guide provides an in-depth timeline of
Veverimer's discovery and development, detailed experimental protocols from key studies, and
a summary of its clinical trial data.

Development and Discovery Timeline

The journey of Veverimer from a preclinical candidate to a late-stage clinical asset has been
marked by significant research and regulatory milestones. Initially developed by Tricida, Inc.,
the asset was later acquired by Renibus Therapeutics.

Key Development Milestones:

e August 2013: Tricida, Inc. is founded, with a focus on developing therapeutics for kidney-
related diseases.[1]
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Preclinical Development: In vitro studies demonstrate Veverimer's high binding capacity for
HCI (10.7 £ 0.4 mmol/g) across a range of pH values found in the Gl tract (pH 1.5-7).[2][3]
Preclinical studies in an adenine-induced rat model of CKD and metabolic acidosis show a
dose-dependent increase in serum bicarbonate and fecal chloride excretion.[2] Absorption,
distribution, metabolism, and excretion (ADME) studies using 14C-labeled Veverimer in rats
and dogs confirm the polymer is not absorbed and is quantitatively eliminated in the feces.[2]

[3]

Phase 1/2 Clinical Trial (NCT02804246): A two-week study in patients with moderate to
severe CKD and metabolic acidosis demonstrates that Veverimer significantly increases
serum bicarbonate levels by a mean of 3.2 to 3.9 mEqg/L compared to placebo.[4][5]

September 26, 2017 - February 9, 2018: Patient randomization for the pivotal Phase 3
TRCA-301 trial (NCT03317444).[6]

March 2019: Positive results from the 12-week, double-blind, placebo-controlled Phase 3
TRCA-301 trial are published in The Lancet.[3]

June 25, 2019: Publication of positive long-term (52-week) data from the TRCA-301E
extension study (NCT03390842) in The Lancet.[3]

September 4, 2019: Tricida announces the submission of a New Drug Application (NDA) to
the U.S. Food and Drug Administration (FDA) for Veverimer.[3]

November 14, 2019: The FDA accepts the NDA for Veverimer for review under the
Accelerated Approval Program.[3]

August 21, 2020: Tricida receives a Complete Response Letter (CRL) from the FDA for the
Veverimer NDA.[7][8][9] The FDA requested additional data on the magnitude and durability
of the treatment effect on serum bicarbonate and its applicability to the U.S. population.[7]
[10]

October 24, 2022: Tricida announces top-line results from the VALOR-CKD Phase 3 trial
(NCT03710291), which did not meet its primary endpoint of slowing CKD progression.[11]

Recent Developments (Renibus Therapeutics): Renibus Therapeutics acquires Veverimer.
[12][13][14][15]
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e June 10, 2025: The FDA grants Orphan Drug Designation to Veverimer for the treatment of
anti-glomerular basement membrane (anti-GBM) disease.[2] The designation date is also
cited as March 27, 2025.[1]

Core Mechanism of Action

Veverimer is a non-absorbed, free-amine polymer that functions as a high-capacity, selective
binder of hydrochloric acid in the gastrointestinal tract.[2] Its mechanism does not involve ion
exchange and it does not deliver sodium or other counterions.[2]

Veverimer's Mechanism of Action

Preclinical Research Protocols
In Vitro Hydrochloric Acid Binding Assays

The in vitro binding capacity of Veverimer for hydrochloric acid was assessed to determine its
potential for acid removal in the gastrointestinal tract.

Methodology:

Veverimer polymer was suspended in solutions with varying pH levels, representative of the
human Gl tract (pH 1.5to 7).

» A known amount of hydrochloric acid was added to the suspension.

e The amount of bound HCI was quantified, likely through titration or measurement of the
remaining free acid in the solution.

» Binding specificity was evaluated by testing Veverimer's ability to bind other anions
commonly found in the Gl tract, such as phosphate, citrate, and taurocholate.

[2]#### Adenine-Induced Chronic Kidney Disease Animal Model

To evaluate the in vivo efficacy of Veverimer, a rat model of chronic kidney disease and
metabolic acidosis was utilized.

Methodology:

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/product/b611672?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/33033169/
https://bioivt.com/excretion-studies
https://www.benchchem.com/product/b611672?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/33033169/
https://pubmed.ncbi.nlm.nih.gov/33033169/
https://www.benchchem.com/product/b611672?utm_src=pdf-body
https://www.benchchem.com/product/b611672?utm_src=pdf-body
https://www.benchchem.com/product/b611672?utm_src=pdf-body
https://www.benchchem.com/product/b611672?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/33033169/
https://www.benchchem.com/product/b611672?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611672?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

 Induction of CKD: Male rats were administered adenine, either mixed in their feed (e.g.,
0.75% w/w) or via oral gavage, for a specified period (e.g., 28 days). A[2]denine is
metabolized to 2,8-dihydroxyadenine, which precipitates in the renal tubules, leading to
inflammation, fibrosis, and impaired kidney function.

o Treatment: Following the induction of CKD, rats were treated with Veverimer administered in
their diet or by gavage at various doses.

o Assessments: Key parameters measured included serum creatinine and blood urea nitrogen
(BUN) to assess renal function, serum bicarbonate to evaluate metabolic acidosis, and fecal
chloride excretion to confirm the drug's mechanism of action.

[2]#### Absorption, Distribution, Metabolism, and Excretion (ADME) Studies
ADME studies were conducted to confirm the non-absorbed nature of Veverimer.
Methodology:

» Radiolabeling: Veverimer was synthesized with a carbon-14 (14C) radiolabel.

o Administration: 14C-labeled Veverimer was orally administered to rats and dogs. *[2][3]
Sample Collection and Analysis: Blood, urine, and feces were collected over a period of time.
The amount of radioactivity in each sample was quantified using methods such as liquid
scintillation counting or accelerator mass spectrometry to determine the extent of absorption
and routes of excretion.

[2][8][14]### Clinical Trial Protocols and Data

Veverimer has undergone a series of clinical trials to evaluate its safety and efficacy in treating
metabolic acidosis in patients with CKD.

Phase 1/2 Clinical Trial (NCT02804246)

This was a 2-week, randomized, placebo-controlled study.

Experimental Workflow: dot
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Veverimer or Placebo Primary Endpoint:

ARt i e Change in Serum HCO3~

Screening Randomization
(eGFR 20-<60, HCO3~ 12-20)

Click to download full resolution via product page

Phase 1/2 Clinical Trial Workflow

Key Data:

Parameter Veverimer Group Placebo Group

Mean Change in Serum o
) +3.2 t0 +3.9 mEg/L No significant change
Bicarbonate

Data from reference [4]

Phase 3 Clinical Program: TRCA-301 and TRCA-301E

The pivotal Phase 3 program consisted of a 12-week, double-blind, placebo-controlled trial
(TRCA-301, NCT03317444) and a 40-week, blinded extension study (TRCA-301E,
NCT03390842).

Experimental Workflow: dot

Screening _— Veverimer or Placebo TRCA-301 TRCA-301E
’ >
(eGFR 20-40, HCO5~ 12-20) Randomization (4:3) 12-Week Treatment 40-Week Extension - Ch

Click to download full resolution via product page

Phase 3 (TRCA-301 & TRCA-301E) Workflow

Quantitative Data from TRCA-301 (12 Weeks):
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Parameter Veverimer (n=124) Placebo (n=93) p-value

Primary Endpoint Met

59% 22% <0.0001
(%0)*
Mean Change in
Serum Bicarbonate +4.4 +1.8 <0.001

(mEqg/L)

1Composite of 24 mEQ/L increase in serum bicarbonate or achieving normal range (22-29
mEg/L). Data from references [4][6] Quantitative Data from TRCA-301E (52 Weeks Total):

Parameter Veverimer (n=114) Placebo (n=82) p-value

Primary Endpoint Met

63% 38% 0.0015
(%)*
Serious Adverse
2% 5%
Events (%)
Renal System
8% 15%

Adverse Events (%)

1Composite of 24 mEQ/L increase in serum bicarbonate or achieving normal range (22-29
mEq/L). Data from reference

Phase 3 Confirmatory Trial: VALOR-CKD

The VALOR-CKD trial (NCT03710291) was a large-scale, randomized, double-blind, placebo-
controlled study designed to evaluate the effect of Veverimer on the progression of CKD.

Experimental Workflow: dot

Primary Endpoint:
Screening R Veverimer or Placebo - ESKD
(eGFR 20-40, HCOs~ 12-20) Recozatoy e et WSt - Sustained 240% eGFR decline
- Renal death
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VALOR-CKD Clinical Trial Workflow

Key Data from VALOR-CKD:

Veverimer Placebo Hazard Ratio
Parameter p-value
(n=741) (n=739) (95% CI)
Primary Endpoint
148 0.99 (0.78,1.24)  0.898
Events
Mean Serum
Bicarbonate at 3 22.0+3.0 209+3.3 - -

Months (mEqg/L)

Data from references

Conclusion

Veverimer represents a targeted approach to managing metabolic acidosis in patients with
chronic kidney disease. Its development has been supported by a robust preclinical and clinical
program that has thoroughly characterized its mechanism of action, safety, and efficacy in
correcting serum bicarbonate levels. While the VALOR-CKD trial did not demonstrate a benefit
in slowing CKD progression, the compound's ability to safely correct metabolic acidosis is well-
documented. The recent Orphan Drug Designation for anti-glomerular basement membrane
disease suggests new potential therapeutic avenues for Veverimer, highlighting the ongoing
research into its applications in renal medicine. This guide provides a comprehensive overview
of the key technical aspects of Veverimer's journey, offering valuable insights for the scientific
and drug development community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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